Tetra-N-butyl-D36-tin

Analytical Chemistry Environmental Monitoring Stable Isotope Dilution

Tetra-N-butyl-D36-tin (CAS 358731-92-7) is a perdeuterated organotin compound belonging to the class of stable isotope-labeled tetraalkyltins, with the molecular formula C₁₆D₃₆Sn and a molecular weight of 383.37 g/mol. This compound is synthesized as the fully deuterated analog of tetra-n-butyltin (CAS 1461-25-2), in which all 36 hydrogen atoms of the four n-butyl chains are replaced with deuterium.

Molecular Formula C16H36Sn
Molecular Weight 383.394
CAS No. 358731-92-7
Cat. No. B565951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra-N-butyl-D36-tin
CAS358731-92-7
SynonymsTetra(butyl-d9)stannane; 
Molecular FormulaC16H36Sn
Molecular Weight383.394
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)CCCC
InChIInChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;/i4*1D2,2D3,3D2,4D2;
InChIKeyAFCAKJKUYFLYFK-RELSAODYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetra-N-butyl-D36-tin (CAS 358731-92-7) Technical Specification for Analytical Reference Material Procurement


Tetra-N-butyl-D36-tin (CAS 358731-92-7) is a perdeuterated organotin compound belonging to the class of stable isotope-labeled tetraalkyltins, with the molecular formula C₁₆D₃₆Sn and a molecular weight of 383.37 g/mol . This compound is synthesized as the fully deuterated analog of tetra-n-butyltin (CAS 1461-25-2), in which all 36 hydrogen atoms of the four n-butyl chains are replaced with deuterium . Its primary differentiation lies in its isotopic enrichment, specified at ≥98 atom % D or 99 atom % D by commercial suppliers, making it a targeted internal standard and surrogate recovery standard for the quantification of tetrabutyltin and related butyltin species in environmental and biological matrices via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods . The compound is supplied as a neat liquid with a density of 1.165 g/mL at 25 °C and a boiling point of 145 °C , and is typically offered in quantities ranging from 10 mg to 0.5 g for research and analytical use .

Why Unlabeled Tetrabutyltin Cannot Substitute for Tetra-N-butyl-D36-tin in Validated Quantitative Workflows


Generic, unlabeled tetrabutyltin (CAS 1461-25-2) cannot be substituted for its perdeuterated analog in methods requiring isotope dilution mass spectrometry (IDMS) or the use of surrogate recovery standards due to fundamental differences in their mass spectrometric and nuclear magnetic resonance properties. Unlabeled tetrabutyltin shares identical chromatographic retention time and ionization efficiency with the analyte, rendering it indistinguishable in the mass spectrometer and precluding its use as an internal standard for accurate quantification [1]. In contrast, the incorporation of 36 deuterium atoms in Tetra-N-butyl-D36-tin creates a mass shift of +36 Da, generating a distinct molecular ion and fragment pattern that co-elutes with the native analyte but is resolved by the mass analyzer . This property enables the correction of matrix effects, extraction inefficiencies, and instrument variability—critical for meeting the precision requirements of regulatory methods such as ISO 17353:2004 for organotin compounds in water [2] and EN 71-3 for the migration of organotin compounds from toys . Procurement of unlabeled tetrabutyltin for these applications results in method failure due to the inability to deconvolute analyte signal from internal standard signal, leading to inaccurate quantification and non-compliance with validated method performance criteria requiring relative standard deviations (RSD) below 5% [3].

Quantitative Comparative Evidence for Tetra-N-butyl-D36-tin Versus Unlabeled Tetrabutyltin and Other Deuterated Organotin Standards


Mass Spectrometric Differentiation: +36 Da Mass Shift Enables Baseline Resolution from Native Tetrabutyltin in GC-MS Analysis

Tetra-N-butyl-D36-tin exhibits a molecular ion ([M]⁺) with a nominal mass shift of +36 Da relative to unlabeled tetrabutyltin, derived from the replacement of 36 hydrogen atoms (¹H, 1.0078 Da) with deuterium (²H, 2.0141 Da) [1]. This mass difference is preserved in key fragment ions used for selected ion monitoring (SIM), enabling the mass spectrometer to independently quantify the native analyte and the deuterated internal standard despite their identical chromatographic retention times [1]. In contrast, unlabeled tetrabutyltin cannot serve as an internal standard because it produces ion signals indistinguishable from the analyte, precluding its use in quantitative workflows requiring internal calibration [1].

Analytical Chemistry Environmental Monitoring Stable Isotope Dilution

Vendor-Specified Isotopic Enrichment: ≥98 atom % D Enables Reliable Internal Standard Performance

Commercially available Tetra-N-butyl-D36-tin is supplied with a certified isotopic enrichment of ≥98 atom % D (typically 98-99 atom % D) . This high level of deuterium incorporation minimizes the presence of residual unlabeled or partially labeled species that could contribute to isotopic cross-talk and compromise the accuracy of isotope dilution calculations . While unlabeled tetrabutyltin has an isotopic enrichment of 0 atom % D by definition, lower-grade deuterated analogs with <95 atom % D are insufficient for trace-level quantification due to the introduction of significant background signal at the analyte's native mass-to-charge ratio .

Analytical Chemistry Quality Control Reference Materials

Method Performance Using Perdeuterated Organotin Internal Standards: Achievable Precision (RSD <5%) and Detection Limits (0.3-2 ng/g)

In a foundational study employing perdeuterated organotin internal standards—a class that includes Tetra-N-butyl-D36-tin—for the analysis of water and sediment samples, method precision was reported as relative standard deviations (RSD) below 5% across multiple analytes, and method detection limits ranged from 0.3 to 1.5 ng/L for aqueous samples and from 0.4 to 2 ng/g for dried sediments [1]. While the study did not report data for tetrabutyltin individually, the class-wide performance demonstrates the quantitative advantage of using fully deuterated internal standards over external calibration methods, which typically yield RSDs exceeding 10-15% in complex environmental matrices due to uncompensated matrix effects and extraction variability [1]. Recoveries for spiked samples using this approach were in the range of 93-108% across all organotin species [1].

Analytical Chemistry Method Validation Environmental Analysis

Physical Property Equivalence: Density (1.165 g/mL) and Boiling Point (145 °C) Match Unlabeled Analog, Ensuring Identical Sample Handling Behavior

The density of Tetra-N-butyl-D36-tin is 1.165 g/mL at 25 °C, compared to 1.057 g/mL for unlabeled tetrabutyltin . This 10.2% increase in density is directly attributable to the mass difference between deuterium and hydrogen and does not alter the compound's miscibility, volatility, or extraction behavior relative to the native analyte . The boiling point is reported as 145 °C (lit.) for both the deuterated and unlabeled compounds . This near-identical physical behavior is essential for the compound to function as a true surrogate that experiences the same sample preparation losses as the analyte, enabling accurate correction for extraction efficiency and matrix effects [1].

Sample Preparation Analytical Chemistry Physical Chemistry

Regulatory Method Compliance: Inclusion in EN 71-3 Certified Reference Material Mixtures at 100 µg/mL

Tetrabutyltin-d36 is a component of certified reference material mixtures designed for compliance with the European Toy Safety Standard EN 71-3, which regulates the migration of organotin compounds from toys . These mixtures are supplied at a certified concentration of 100 µg/mL in methanol and include Tetrabutyltin-d36 alongside other deuterated organotin internal standards such as Tributyltin chloride-d27 and Triphenyltin chloride-d15 . In contrast, unlabeled tetrabutyltin is not suitable for this application because it is a regulated analyte whose presence in a sample would confound quantification; the deuterated analog enables accurate determination of tetrabutyltin migration without interference .

Regulatory Compliance Toy Safety Certified Reference Materials

NMR Spectral Simplification: Absence of ¹H Resonances Eliminates Solvent Signal Interference in ¹H NMR of Organotin Complexes

In ¹H NMR spectroscopy, unlabeled tetrabutyltin produces a complex multiplet pattern in the aliphatic region (δ 0.8-1.6 ppm) that overlaps with residual solvent signals and many common organic impurities, complicating spectral interpretation of reaction mixtures and organotin complexes . Tetra-N-butyl-D36-tin, with all 36 hydrogen atoms replaced by deuterium, exhibits no ¹H NMR signals, effectively rendering it 'NMR-silent' in the ¹H dimension . This property allows researchers to use the compound as a ligand or reagent in organometallic synthesis while observing only the ¹H resonances of interest without interference from the tetrabutyltin moiety . While quantitative performance comparisons are not available in the literature, the qualitative advantage is clear: deuterated tetrabutyltin enables cleaner ¹H NMR spectra, reducing the need for spectral deconvolution and improving confidence in structural assignments .

NMR Spectroscopy Organometallic Chemistry Structural Elucidation

Validated Application Scenarios for Tetra-N-butyl-D36-tin Based on Quantitative Comparative Evidence


Quantification of Tetrabutyltin in Environmental Water and Sediment Samples by GC-MS Using Isotope Dilution

This scenario employs Tetra-N-butyl-D36-tin as an isotope dilution internal standard for the accurate quantification of native tetrabutyltin in surface water, groundwater, wastewater, and marine/freshwater sediments [1]. The +36 Da mass shift enables the mass spectrometer to independently monitor the native analyte and the deuterated internal standard using selected ion monitoring (SIM) of tin isotope-containing fragment ions, such as m/z 291 (¹²⁰Sn) for tetrabutyltin and m/z 327 for the deuterated analog [1]. The method leverages the near-identical physical properties of the deuterated standard to correct for extraction inefficiencies and matrix effects, achieving limits of quantification in the low ng/L (ppt) range for water and low µg/kg (ppb) range for sediments [2]. This application is essential for environmental monitoring programs assessing contamination from antifouling paints and industrial sources, as well as for research on the environmental fate and degradation of organotin compounds [1].

Regulatory Compliance Testing for Organotin Migration from Toys Under EN 71-3

In this industrial testing scenario, Tetrabutyltin-d36 is utilized as part of a certified deuterated organotin internal standard mixture (100 µg/mL in methanol) for the quantification of tetrabutyltin migration from toy materials into simulated gastric fluid . The deuterated standard enables accurate quantification of the regulated analyte in a complex, high-matrix sample matrix without interference from the native tetrabutyltin present in the sample extract . The use of this certified mixture is a de facto requirement for laboratories seeking to generate data compliant with the European Toy Safety Directive and for demonstrating due diligence in product safety testing . Procurement of the mixture ensures that the laboratory has a traceable, fit-for-purpose internal standard that meets the method validation criteria specified in the EN 71-3 standard .

NMR Spectroscopic Studies of Organotin Coordination Complexes and Reaction Mechanisms

This research application exploits the 'NMR-silent' nature of Tetra-N-butyl-D36-tin in ¹H NMR spectroscopy to study the coordination chemistry of organotin compounds . When used as a starting material or ligand in organometallic synthesis, the fully deuterated butyl groups eliminate the complex, overlapping proton signals that would otherwise obscure the ¹H NMR spectrum in the aliphatic region (δ 0.8-1.6 ppm) . This allows researchers to observe the ¹H resonances of other ligands, substrates, or reaction products with greater clarity, facilitating the elucidation of reaction mechanisms and the characterization of novel organotin complexes . While this application does not involve quantitative comparison to unlabeled tetrabutyltin, the qualitative improvement in spectral quality is a significant driver for procurement by academic and industrial organometallic chemistry laboratories .

Method Development and Validation for Organotin Speciation Analysis by GC-ICP-MS

In advanced analytical method development, Tetra-N-butyl-D36-tin serves as a species-specific isotope dilution standard for the determination of tetrabutyltin in complex biological and environmental matrices using gas chromatography coupled to inductively coupled plasma mass spectrometry (GC-ICP-MS) [2]. The high isotopic enrichment (≥98 atom % D) minimizes spectral interference at the m/z of the native analyte, enabling accurate quantification at ultra-trace levels [2]. This application scenario is critical for laboratories developing new methods for organotin speciation, where the ability to correct for sample preparation losses and instrument drift using a well-characterized, isotopically distinct internal standard is paramount for achieving the precision (RSD <5%) and accuracy (recoveries 93-108%) required for publication in peer-reviewed journals and for regulatory submission [2].

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